(E)-O-Demethylroxithromycin is a semi-synthetic macrolide antibiotic derived from roxithromycin, which itself is a derivative of erythromycin. This compound exhibits antibacterial properties and is primarily used to treat various bacterial infections, particularly those caused by Gram-positive and some Gram-negative bacteria. Roxithromycin is known for its effectiveness against respiratory tract infections, urinary tract infections, and soft tissue infections. The compound's structure includes a 15-membered lactone ring characteristic of macrolides, contributing to its mechanism of action by inhibiting bacterial protein synthesis.
(E)-O-Demethylroxithromycin is synthesized from roxithromycin through metabolic processes or chemical modifications. Roxithromycin is commercially available and has been studied extensively for its pharmacological properties.
The synthesis of (E)-O-Demethylroxithromycin can be achieved through various methods, primarily focusing on the demethylation of roxithromycin. One notable method involves the use of dimethyl sulfoxide as a solvent, alongside sodium methylate as a methylating agent.
The molecular structure of (E)-O-Demethylroxithromycin features a complex arrangement typical of macrolide antibiotics.
(E)-O-Demethylroxithromycin undergoes various chemical reactions that influence its pharmacological properties.
The mechanism by which (E)-O-Demethylroxithromycin exerts its antibacterial effects primarily involves inhibition of protein synthesis in bacteria.
Research indicates that O-demethylated metabolites maintain similar efficacy as roxithromycin in vitro against standard bacterial strains .
Understanding the physical and chemical properties of (E)-O-Demethylroxithromycin is crucial for its application in pharmaceuticals.
(E)-O-Demethylroxithromycin finds its primary application in scientific research and clinical settings as an antibiotic agent.
(E)-O-Demethylroxithromycin represents the primary bioactive O-demethylated metabolite of the macrolide antibiotic roxithromycin. Human biotransformation studies utilizing liquid chromatography-mass spectrometry (LC-MS) have identified this compound as one of 15 metabolites generated through five distinct enzymatic pathways: isomerization (E→Z conversion), O-demethylation, N-demethylation, cladinose sugar hydrolysis, and oxime ether side-chain dealkylation [10]. Among these, O-demethylation is a dominant metabolic route in humans, accounting for a significant proportion of roxithromycin clearance. The metabolic hierarchy positions O-demethylation as a primary transformation step, generating (E)-O-Demethylroxithromycin before subsequent modifications such as N-demethylation or sugar hydrolysis [10]. Notably, the metabolite retains antibacterial potency equivalent to the parent drug, as confirmed by in vitro activity against standard bacterial strains [2].
Table 1: Major Roxithromycin Metabolites in Humans [10]
Metabolite Designation | Structural Modification | Bioactivity Status |
---|---|---|
(E)-O-Demethylroxithromycin | O-demethylation of methoxyethoxy moiety | Retains parent compound activity |
Descladinose roxithromycin | Cladinose sugar hydrolysis | Reduced activity |
N-Demethyl roxithromycin | N-demethylation of desosamine sugar | Variable activity |
(Z)-Roxithromycin | E→Z isomerization of oxime moiety | Undetermined activity |
Comparative studies in humans and rats reveal striking species-dependent differences in roxithromycin demethylation. In humans, O-demethylation predominates, with (E)-O-Demethylroxithromycin constituting a major biliary and urinary metabolite. Conversely, rat metabolism favors N-demethylation pathways, producing N-monodesmethyl and N-didesmethyl metabolites as primary biotransformation products [2] [7]. Isolated perfused rat liver experiments demonstrate rapid hepatic extraction of roxithromycin, with N-demethylated metabolites appearing in bile within 30 minutes. However, the O-demethylated metabolite constituted only 0.64% of the cleared dose in bile, confirming reduced significance of this pathway in rodents [7]. These interspecies variations in metabolic flux have critical implications for extrapolating preclinical pharmacokinetic and toxicological data to humans.
Table 2: Cross-Species Demethylation Patterns of Roxithromycin [2] [7] [10]
Biological System | Primary Demethylation Pathway | Major Metabolite(s) | Relative Metabolite Abundance |
---|---|---|---|
Humans in vivo | O-demethylation | (E)-O-Demethylroxithromycin | High (bile/urine) |
Rat in vivo | N-demethylation | N-monodesmethyl roxithromycin | High (bile) |
Rat liver microsomes | N-demethylation | N-didesmethyl roxithromycin | Dominant |
Human liver microsomes | O-demethylation | (E)-O-Demethylroxithromycin | Dominant |
The O-demethylation of roxithromycin is catalyzed by hepatic cytochrome P450 (CYP) monooxygenases, with CYP3A4 identified as the principal human isoform responsible. This enzymatic process follows classical oxidative dealkylation mechanics: the CYP enzyme complex facilitates the transfer of molecular oxygen to the methoxy group’s methyl carbon, forming an unstable hydroxymethyl intermediate that spontaneously dissociates into formaldehyde and the O-desmethyl metabolite [6] [10]. The reaction consumes NADPH and oxygen, consistent with microsomal mixed-function oxidase activity. Crucially, the reaction exhibits stereoselectivity, preserving the parent compound’s (E)-oxime configuration during demethylation [10]. This specificity distinguishes it from isomerization pathways that generate pharmacologically distinct (Z)-stereoisomers. Molecular evidence further indicates that the methoxyethoxy moiety’s spatial orientation facilitates optimal positioning within the CYP3A4 catalytic pocket, enhancing O-demethylation efficiency over alternative oxidation sites [10].
Figure 2: Proposed Catalytic Mechanism of Roxithromycin O-Demethylation by CYP3A4
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